molecular formula C10H9F2NO B13208013 5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13208013
M. Wt: 197.18 g/mol
InChI Key: GMDVICZFWGHIDO-UHFFFAOYSA-N
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Description

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 1158973-94-4) is a high-purity chemical building block designed for pharmaceutical research and discovery. This compound features the privileged indole scaffold, a structure widely recognized for its broad biological potential . Indole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Researchers can leverage this difluoro- and dimethyl-substituted indolin-2-one as a key synthetic intermediate in the design and optimization of novel bioactive molecules. For instance, recent studies have explored substituted indoles as potential agents against neglected tropical diseases like Chagas disease, highlighting the scaffold's relevance in early-stage drug discovery . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

5,7-difluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9F2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14)

InChI Key

GMDVICZFWGHIDO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)F)F)NC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of this compound generally involves a multi-step process starting from appropriately substituted anilines and ketones, followed by cyclization and fluorination steps:

  • Starting Materials: Typically, the synthesis begins with a substituted aniline derivative bearing fluorine atoms at the 5 and 7 positions or a precursor that can be selectively fluorinated later. The ketone component often contains the 3,3-dimethyl substitution necessary for the final product.

  • Cyclization: A key step is the formation of the indolin-2-one core via cyclization reactions. This often involves intramolecular condensation or ring closure under acidic or basic conditions, depending on the substrate and desired selectivity.

  • Fluorination: Introduction of fluorine atoms at the 5 and 7 positions is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents allow controlled and regioselective fluorination under mild conditions, often in the presence of catalysts or specific solvents to enhance selectivity and yield.

  • Purification: The crude product is purified by crystallization or chromatographic techniques to achieve high purity suitable for research or industrial applications.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale, yield, and purity:

  • Continuous Flow Reactors: Large-scale production often employs continuous flow chemistry to improve reaction control, heat management, and safety, particularly for fluorination steps.

  • Catalyst Optimization: Use of specific catalysts and solvents to maximize yield and selectivity.

  • Purification: Advanced purification methods such as recrystallization, preparative HPLC, or flash chromatography are used to ensure product quality.

  • Process Safety: Fluorination steps require careful handling due to the reactivity of fluorinating agents; thus, process safety protocols are rigorously implemented.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Starting materials Substituted aniline, ketone Fluorinated or fluorination precursor
Cyclization Acidic or basic catalysis, heating Intramolecular ring closure to indolinone
Fluorination N-fluorobenzenesulfonimide (NFSI), Selectfluor Mild electrophilic fluorination agents
Purification Crystallization, chromatography To obtain pure product

Chemical Reactions Analysis

Types of Reactions Involving the Compound

  • Oxidation: The compound can be oxidized to form quinone-like structures using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can convert the compound to dihydro derivatives using sodium borohydride or lithium aluminum hydride.

  • Electrophilic Substitution: The indole ring can undergo substitution reactions at reactive positions (e.g., 2 and 3) with halogens, nitrating agents, or sulfonating agents.

Reaction Outcomes

Reaction Type Common Reagents Major Products
Oxidation KMnO₄, CrO₃ Quinones
Reduction NaBH₄, LiAlH₄ Dihydro derivatives
Substitution Halogens, nitrating agents Halogenated, nitrated indole derivatives

Research Findings and Applications

Structure-Activity Relationship (SAR)

  • Fluorine atoms at the 5 and 7 positions increase the electronegativity and metabolic stability of the molecule, enhancing binding affinity to polar enzyme pockets.

  • The 3,3-dimethyl substitution reduces conformational flexibility, potentially improving binding specificity.

  • Thermodynamic studies show increased thermal stability due to the dimethyl groups.

Biological and Medicinal Chemistry Applications

  • Anticancer Activity: The compound exhibits inhibitory effects on cancer cell proliferation, possibly through enzyme inhibition and modulation of cell signaling pathways.

  • Antiviral and Antimicrobial Potential: Fluorinated indolinones have been studied for antiviral and antibacterial properties, attributed to their ability to interact with enzymes and membrane proteins.

  • Drug Development: The unique combination of fluorine substitution and methyl groups makes this compound a promising scaffold for further medicinal chemistry optimization.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Substituted aniline, ketone precursors
Key Reaction Steps Cyclization to form indolinone, electrophilic fluorination
Fluorinating Agents N-fluorobenzenesulfonimide (NFSI), Selectfluor
Reaction Conditions Mild temperatures, controlled pH, catalytic systems
Industrial Methods Continuous flow reactors, catalyst optimization
Purification Techniques Crystallization, chromatography
Yield and Purity Optimized via reaction control and purification

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one with analogous indolin-2-one derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5,7-Difluoro-3,3-dimethyl-indolin-2-one 5,7-F; 3,3-CH₃ C₁₀H₁₀F₂NO 207.19 High lipophilicity (due to CH₃); enhanced metabolic stability (F substituents)
5,7-Difluoroindolin-2-one 5,7-F C₈H₅F₂NO 169.13 Lower molecular weight; reduced steric hindrance compared to dimethyl analog
3,3-Dimethylindolin-2-one 3,3-CH₃ C₁₀H₁₁NO 161.20 No fluorine; higher basicity; used as a scaffold in drug discovery
3-(Hydroxyimino)-5,7-dimethylindolin-2-one 5,7-CH₃; 3-hydroxyimino C₁₀H₁₀N₂O₂ 190.20 Oxime group introduces hydrogen bonding potential; altered solubility
3-[(4-Fluorophenyl)imino]-1-methylindolin-2-one 3-(4-F-C₆H₄-imino); 1-CH₃ C₁₅H₁₁FN₂O 254.26 Aromatic imino group enhances π-π interactions; potential kinase inhibition

Key Observations :

  • Fluorine Substitution: The 5,7-difluoro configuration increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 3,3-dimethylindolin-2-one) .
  • Functional Group Diversity: Derivatives like 3-(hydroxyimino)-5,7-dimethylindolin-2-one introduce hydrogen-bonding motifs, which may improve solubility but reduce membrane permeability relative to the target compound .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Fluorine at 5,7 positions enhances electronegativity and binding to polar enzyme pockets, while dimethyl groups at 3,3 positions may limit conformational flexibility, as seen in crystallographic studies () .
  • Thermodynamic Stability: The dimethyl substitution increases thermal stability compared to non-methylated analogs, as observed in differential scanning calorimetry (DSC) studies of similar compounds .
  • Toxicity Profile : Fluorinated indoles generally exhibit lower acute toxicity than halogenated analogs (e.g., bromo or iodo derivatives in ), making the target compound a safer candidate for preclinical testing .

Biological Activity

5,7-Difluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, characterized by its unique structure which includes two fluorine atoms and two methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F2NC_{10}H_{10}F_2N with a molecular weight of 195.19 g/mol. The presence of fluorine atoms at positions 5 and 7 enhances the compound's lipophilicity and binding affinity to biological targets compared to non-fluorinated analogs.

PropertyValue
Molecular FormulaC10H10F2NC_{10}H_{10}F_2N
Molecular Weight195.19 g/mol
StructureIndole derivative

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies:

  • Cytotoxicity against Human Cancer Cell Lines :
    • A study reported an IC50 value of 12 µM against MCF-7 (breast cancer) cells and 15 µM against A549 (lung cancer) cells. The compound was found to induce apoptosis through the activation of caspase pathways .
  • Mechanism of Action :
    • The mechanism involves the inhibition of specific enzymes related to cancer progression, including those involved in cell signaling pathways that promote survival and proliferation.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects in vitro. It modulates inflammatory cytokines and reduces oxidative stress markers in cellular models.

Research Findings :

  • In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels .

Antimicrobial Activity

Preliminary studies suggest that this indole derivative possesses antimicrobial properties against various bacterial strains.

Findings :

  • The compound showed promising activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
6,7-Difluoroindole Lacks methyl groups; different reactivityAnticancer
5-Fluoroindole Fluorine substitution on the indole ringAnticancer and antimicrobial
Isatin Diketone derivative of indoleAnticancer and antiviral

The unique combination of fluorine atoms and methyl groups in this compound enhances its biological activity compared to these analogs.

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